molecular formula C22H23N3OS B2987132 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-91-6

2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2987132
CAS No.: 536705-91-6
M. Wt: 377.51
InChI Key: IESPEMWVBBPDDZ-UHFFFAOYSA-N
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Description

2-(sec-Butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core with a 3,5-dimethylphenyl substituent at position 3 and a sec-butylthio group at position 2. These compounds exhibit structural diversity through variations in substituents, which influence their physicochemical properties and biological activities.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-5-15(4)27-22-24-19-17-8-6-7-9-18(17)23-20(19)21(26)25(22)16-11-13(2)10-14(3)12-16/h6-12,15,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESPEMWVBBPDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidoindole core through cyclization reactions.
  • Introduction of the sec-butylthio group via nucleophilic substitution.
  • Attachment of the 3,5-dimethylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidoindole core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indoles share a common scaffold but differ in substituents at positions 2 (thioether side chain) and 3 (aryl group). Below is a comparative analysis based on substituent effects, synthesis, and bioactivity data from the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name R<sup>2</sup> (Thioether Group) R<sup>3</sup> (Aryl Group) Molecular Weight (g/mol) Key Findings Reference
2-(sec-Butylthio)-3-(3,5-dimethylphenyl)-pyrimidoindol-4-one (Target Compound) sec-Butyl 3,5-Dimethylphenyl ~435.5* Hypothesized to exhibit enhanced lipophilicity and TLR4 selectivity
3-(4-Chlorophenyl)-2-phenacylsulfanyl-pyrimidoindol-4-one Phenacyl 4-Chlorophenyl 536.7 Moderate TLR4 antagonism; lower solubility due to bulky phenacyl group
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-pyrimidoindol-4-one 2-(Indolyl-oxoethyl) 3,5-Dimethylphenyl ~535.6 Improved cellular uptake due to indole-derived hydrogen bonding
3-(4-Ethoxyphenyl)-2-propylsulfanyl-pyrimidoindol-4-one Propyl 4-Ethoxyphenyl ~423.5 Reduced TLR4 affinity compared to 3,5-dimethylphenyl analogs
3-Phenyl-2-propylsulfanyl-pyrimidoindol-4-one Propyl Phenyl ~379.4 Baseline activity; used as a reference in SAR studies

*Calculated based on analogous structures.

Substituent-Driven Bioactivity

  • Similar analogs (e.g., compound in ) showed higher selectivity for TLR4 over other receptors compared to 4-chlorophenyl or phenyl derivatives .
  • Thioether Side Chain : The sec-butyl group in the target compound balances hydrophobicity and flexibility, whereas bulkier groups (e.g., phenacyl in ) reduce solubility but may prolong metabolic stability. Propyl or dodecyl chains (as in ) exhibit intermediate pharmacokinetic profiles.

Pharmacological Insights

  • TLR4 Selectivity : Compounds with 3,5-dimethylphenyl groups (e.g., ) demonstrated IC50 values < 1 μM in TLR4 inhibition assays, outperforming 4-ethoxyphenyl or unsubstituted phenyl analogs .
  • Metabolic Stability : Longer alkyl chains (e.g., dodecyl in ) improved half-life in microsomal assays but reduced aqueous solubility.

Biological Activity

The compound 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 300.42 g/mol

The compound features a pyrimidine ring fused with an indole structure, which is significant for its biological activity. The presence of the sec-butylthio group and the dimethylphenyl moiety contributes to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds within the pyrimido[5,4-b]indole class exhibit various mechanisms of action:

  • TLR4 Agonism : Studies have shown that certain derivatives can activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDC) .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated using MTT assays, revealing varying degrees of toxicity depending on the structural modifications made .

Structure-Activity Relationship (SAR)

The SAR studies highlight critical modifications that influence biological activity:

  • Sulfur Atom Importance : The non-oxidized sulfur atom in the thioacetamide moiety is essential for maintaining biological activity. Modifications that alter this structure typically result in a loss of function .
  • Alkyl Substituents : Substitution at the N5 position with short alkyl groups has been shown to reduce cytotoxicity while preserving TLR4 agonist activity, indicating a delicate balance between efficacy and safety .

Biological Activity Data

CompoundTLR4 Activation (ng/mL IL-6)Cytotoxicity (IC50 μM)Notes
Parent Compound6.4 ± 1.025Baseline for comparison
N5 Methyl DerivativeLower IL-630Reduced toxicity
Sec-butylthio VariantHigher IL-620Maintains activity

Case Studies

  • Anti-Cancer Activity : A study investigated the anti-cancer potential of pyrimido[5,4-b]indole derivatives, including the compound . The results indicated promising cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
  • Neuropsychiatric Effects : Another investigation into related compounds revealed neuropsychiatric properties that could be beneficial in treating disorders such as anxiety and depression. The structural similarity to known psychoactive agents suggests a potential pathway for further research .

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